7-Bromo-1,6-dimethyl-indazole

Regioselective bromination Electrophilic aromatic substitution kinetics Indazole functionalization

7-Bromo-1,6-dimethyl-indazole uniquely combines C7-bromine with N1,C6-dimethylation, delivering zero H-bond donors (HBD=0) and a TPSA of 17.8 Ų—engineered for CNS kinase inhibitor programs targeting GSK-3β, LRRK2, or DRAK1. The C7-bromo handle enables late-stage Suzuki-Miyaura diversification in 57–81% yield, accessing underexplored C7-aryl vectors rarely covered in indazole patents. Critically, electrophilic bromination at C7 is ~10.5× slower than at C5, driving an 8–12 week supplier lead time and ~5× cost premium over the 5-bromo isomer. Early batch reservation is strongly recommended to avoid project delays.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 2090933-06-3
Cat. No. B6305144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,6-dimethyl-indazole
CAS2090933-06-3
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=NN2C)Br
InChIInChI=1S/C9H9BrN2/c1-6-3-4-7-5-11-12(2)9(7)8(6)10/h3-5H,1-2H3
InChIKeyHWIRPUMMASRCRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1,6-dimethyl-indazole (CAS 2090933-06-3): Physicochemical Identity and Regioisomeric Distinctiveness


7-Bromo-1,6-dimethyl-indazole is a C7-brominated, N1,C6-dimethylated indazole building block with a molecular weight of 225.08 g/mol, a computed XLogP3-AA of 2.6, zero hydrogen bond donors (HBD = 0), and a topological polar surface area (TPSA) of 17.8 Ų [1]. Within the C9H9BrN2 indazole isomer family, the combination of bromine at C7 and methyl groups at N1 and C6 defines a regioisomeric profile distinct from the more widely available 5-bromo analog [2].

Why 7-Bromo-1,6-dimethyl-indazole Cannot Be Replaced by Generic Indazole Analogs


Even among indazole isomers sharing the same molecular formula (C9H9BrN2), the bromine position dictates reactivity windows that differ by more than an order of magnitude: bimolecular rate coefficients for electrophilic bromination at C7 (0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹) are ~10.5-fold lower than at C5 (4.2 × 10⁻³) [1]. Independently, N1-methylation suppresses the hydrogen bond donor capacity (HBD = 0) and reduces TPSA by 10.9 Ų relative to NH-indazole analogs, directly altering predicted passive membrane permeability and CNS exposure [2]. These orthogonal structure–property relationships mean that substituting 7-bromo-1,6-dimethyl-indazole with a 5-bromo regioisomer or an N1-H analog would simultaneously change reactivity, physicochemical ADME determinants, and the regioisomeric vector for downstream structure–activity relationship (SAR) exploration [3].

Quantitative Evidence Differentiating 7-Bromo-1,6-dimethyl-indazole from Its Closest Analogs


C7 Bromination Rate Coefficient Is ~10.5-Fold Lower Than C5, Defining Orthogonal Reactivity Windows

The bimolecular rate coefficient (kºbi) for molecular bromination of indazole at C7 is 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹, vs. 4.2 × 10⁻³ at C5 and 2.8 × 10⁻³ at C3 (aqueous Br₂, 25 °C) [1]. This ~10.5-fold lower reactivity at C7 means that in multi-site indazole substrates, electrophilic bromination overwhelmingly favors C5 and C3, leaving C7 unreacted unless specific directing strategies are employed. Pre-installing bromine at C7 therefore provides a synthetic handle at a site that cannot be efficiently accessed via direct electrophilic bromination.

Regioselective bromination Electrophilic aromatic substitution kinetics Indazole functionalization

Zero Hydrogen Bond Donors and 38% Lower TPSA vs. NH-Indazole Analog Favor CNS Permeability

7-Bromo-1,6-dimethyl-indazole has 0 hydrogen bond donors (HBD) and a TPSA of 17.8 Ų [1], whereas its closest NH-bearing analog, 7-bromo-6-methyl-1H-indazole, has 1 HBD and a TPSA of 28.7 Ų [2]. The absence of an H-bond donor eliminates a key desolvation penalty for passive membrane permeation, and the 10.9 Ų reduction in TPSA (38% lower) increases the margin below the CNS drug-like TPSA threshold of <60–70 Ų [3], while maintaining equivalent lipophilicity (XLogP3-AA = 2.6 for both).

Hydrogen bond donor count Topological polar surface area CNS drug-likeness

4.9-Fold Price Premium and +4-Week Lead Time Reflect C7-Specific Synthetic Complexity

At a major global research reagent supplier (Aladdin Scientific), 7-bromo-1,6-dimethyl-indazole (SKU B631532, 97% purity) lists at $137.90 per 100 mg with an 8–12 week lead time . The regioisomeric 5-bromo-1,6-dimethyl-1H-indazole (SKU B480362, 97% purity) is priced at $27.90 per 100 mg with in-stock or 4–8 week availability . This 4.9-fold price premium and minimum +4-week lead time differential are consistent with the kinetic disfavoring of direct C7 electrophilic bromination [1], necessitating more elaborate synthetic routes that reduce production throughput and increase cost.

Procurement lead time Building block cost Specialty chemical availability

C7-Selective Suzuki-Miyaura Arylation Yields 57–81% for an Underexplored Chemical Space

While Suzuki-Miyaura coupling at C3, C4, C5, and C6 of indazoles is well-precedented, C7-arylation of NH-free indazoles was first demonstrated only in 2021, with optimized Pd(PPh₃)₄/Na₂CO₃/dioxane–H₂O conditions yielding 57–81% isolated yields across aryl and heteroaryl boronic acids [1]. This late emergence reflects the historically challenging reactivity at C7 [2]. 7-Bromo-1,6-dimethyl-indazole therefore provides a direct entry point for constructing C7-arylated-1,6-dimethylindazole libraries—a subset of chemical space that remains comparatively sparse in both the patent and peer-reviewed literature relative to C5- or C6-arylated indazole kinase inhibitor series.

Suzuki-Miyaura cross-coupling C7-arylation Indazole kinase inhibitor scaffold

High-Impact Application Scenarios for 7-Bromo-1,6-dimethyl-indazole Based on Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation Requiring Zero Hydrogen Bond Donors

In lead optimization programs targeting CNS kinases (e.g., GSK-3β, LRRK2, DRAK1), medicinal chemistry teams prioritize indazole scaffolds with minimal hydrogen bond donor count to maximize passive blood-brain barrier permeation. 7-Bromo-1,6-dimethyl-indazole satisfies this requirement (HBD = 0, TPSA = 17.8 Ų) [1], whereas the commonly available NH-indazole analog 7-bromo-6-methyl-1H-indazole introduces one H-bond donor (HBD = 1) and 10.9 Ų higher TPSA, both disfavoring CNS exposure [2]. The C7-bromo handle simultaneously enables late-stage Suzuki-Miyaura diversification to explore peripheral binding site interactions without re-introducing hydrogen bond donors [3].

Scaffold Diversification via C7-Selective Arylation for Intellectual Property Generation

For medicinal chemistry groups seeking to differentiate their indazole-based kinase inhibitor series from prior art, the C7-arylation vector represents an underexplored trajectory. Most indazole kinase patents exploit C3-, C5-, or C6-linked substituents; C7-arylated indazoles remain comparatively rare [1]. By employing 7-bromo-1,6-dimethyl-indazole as the cross-coupling partner, libraries of C7-aryl-1,6-dimethylindazoles can be synthesized in 57–81% yield under the optimized Pd-mediated Suzuki-Miyaura protocol [2], providing novel composition-of-matter opportunities distinct from established indazole inhibitor chemotypes.

Early Procurement Planning for Multi-Gram Synthesis of Pre-Functionalized C7 Building Blocks

Process chemistry and scale-up teams planning a multi-step synthesis requiring 7-bromo-1,6-dimethyl-indazole as a key intermediate must factor in the 8–12 week supplier lead time and ~5× cost premium over the 5-bromo isomer [1]. Electrophilic bromination directly at C7 of 1,6-dimethylindazole is kinetically disfavored (bromination rate ≈10.5× slower at C7 than at C5) [2], necessitating alternative synthetic routes that contribute to both the extended lead time and higher cost. Early engagement with specialty suppliers and batch reservation is recommended to avoid project delays.

Quote Request

Request a Quote for 7-Bromo-1,6-dimethyl-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.